1-(3,3-Diethoxypropyl)-4-nitrobenzene
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Overview
Description
1-(3,3-Diethoxypropyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a 3,3-diethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxypropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with 3,3-diethoxypropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diethoxypropyl)-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.
Hydrolysis: The diethoxypropyl group can be hydrolyzed to form the corresponding aldehyde or ketone.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Reduction: 1-(3,3-Diethoxypropyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(3,3-Dihydroxypropyl)-4-nitrobenzene.
Scientific Research Applications
1-(3,3-Diethoxypropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxypropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The diethoxypropyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Diethoxypropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(3,3-Dihydroxypropyl)-4-nitrobenzene: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness
1-(3,3-Diethoxypropyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a diethoxypropyl group, which confer specific chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with desired properties.
Properties
CAS No. |
918540-76-8 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)-4-nitrobenzene |
InChI |
InChI=1S/C13H19NO4/c1-3-17-13(18-4-2)10-7-11-5-8-12(9-6-11)14(15)16/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
InChI Key |
KDLKZJITKPGMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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